4-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique bicyclic structure, which includes a bromine substituent at the fourth position of the pyrrole ring. It has garnered attention due to its potential applications in medicinal chemistry, particularly as a building block for various pharmaceutical agents.
The compound is classified under the category of organic compounds known as pyrrolopyrimidines. Its Chemical Abstracts Service (CAS) number is 889939-42-8, and it can be identified by its molecular formula and molecular weight of 198.02 g/mol. The compound has been studied for its biological activities and is often used as an intermediate in the synthesis of more complex drug molecules.
Several synthetic routes have been developed for the preparation of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine. A notable method involves a multi-step synthesis starting from readily available precursors:
The structure of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine can be represented as follows:
The compound features a bromine atom attached to the carbon at position four of the pyrrole ring, contributing to its chemical reactivity and biological activity.
4-Bromo-7H-pyrrolo[2,3-d]pyrimidine participates in several chemical reactions, primarily due to the presence of reactive functional groups:
Research indicates that derivatives of this compound have shown activity against various biological targets, including kinases involved in inflammatory processes .
The mechanism of action for compounds derived from 4-bromo-7H-pyrrolo[2,3-d]pyrimidine typically involves inhibition of specific enzymes or receptors in cellular pathways. For example, derivatives have been identified as Janus kinase inhibitors, which play critical roles in signaling pathways associated with immune responses .
The interaction with these targets often leads to modulation of inflammatory responses, making them valuable in treating autoimmune diseases.
The physical properties of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine include:
Chemical properties include:
4-Bromo-7H-pyrrolo[2,3-d]pyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in:
The ongoing research into its derivatives continues to expand its potential applications in medicinal chemistry and drug discovery.
The pyrrolo[2,3-d]pyrimidine scaffold is synthesized via cyclocondensation strategies, where ortho-formamidine acetate plays a pivotal role. A key method involves reacting 4-amino-1H-pyrrole-3-carbonitrile with formamidine acetate under alkaline conditions (e.g., sodium methoxide in methanol). This one-pot condensation triggers ring closure at 60–80°C, yielding the 7H-pyrrolo[2,3-d]pyrimidin-4-ol precursor . Alternative routes employ chloroacetaldehyde cyclization with aminopyrimidine derivatives, though yields are moderate (45–65%) [10]. Recent optimizations focus on solvent selection—tetrahydrofuran (THF) or dimethoxyethane (DME)—and catalysts (Lewis acids like InCl₃), improving yields to >80% while reducing reaction times to 4–6 hours [4] [6].
Table 1: Comparison of Ring-Formation Methods
Starting Material | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
4-Amino-1H-pyrrole-3-carbonitrile | Formamidine acetate/NaOMe/MeOH, 80°C | 7H-Pyrrolo[2,3-d]pyrimidin-4-ol | 92 |
4-Aminopyrimidine derivative | Chloroacetaldehyde, reflux, 4 h | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 65 |
Cyanomethylpyrrole derivative | Trimethyl orthoformate, HCl catalysis | 4-Methoxy intermediate | 78 |
Direct bromination at the C4 position requires electrophilic activation. The most efficient protocol treats 7H-pyrrolo[2,3-d]pyrimidin-4-ol with phosphorus oxybromide (POBr₃) in anhydrous DMF at 120°C for 6–8 hours, achieving 85–90% conversion [9]. For halogen exchange, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes nucleophilic substitution using HBr in acetic acid or lithium bromide in 2-butanone at reflux (yields: 70–75%) [4] [10]. Solvent polarity critically influences selectivity: polar aprotic solvents (e.g., DMF) suppress N7 bromination byproducts, while protic solvents (e.g., n-butanol) reduce hydrolysis. Recent advances employ in situ bromine generation from NBS/HBr systems to enhance safety and atom economy [9].
Table 2: Bromination Protocols for 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Substrate | Bromination Reagent | Solvent/Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
7H-Pyrrolo[2,3-d]pyrimidin-4-ol | POBr₃ (3 equiv) | DMF, 120°C, 8 h | 88 | High regioselectivity |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | LiBr (5 equiv) | 2-Butanone, reflux, 12 h | 73 | Mild conditions |
4-Hydroxy derivative | PBr₅, DIPEA | Toluene, 100°C, 6 h | 82 | Low hydrolysis byproducts |
Microwave irradiation dramatically optimizes bromination and functionalization steps. In bromination, POBr₃-mediated reactions under microwave irradiation (150°C, 30 min, 300 W) achieve 95% yield with negligible degradation, compared to 8 hours under conventional heating [6]. For N-alkylation at N7, Suzuki coupling partners react with 4-bromo-7tosyl-pyrrolo[2,3-d]pyrimidine in sealed vessels (DMF, 140°C, 20 min) using Pd(PPh₃)₄ catalyst, yielding 85–92% of biaryl derivatives [9] [10]. Key benefits include:
The C4-bromo group serves as a versatile handle for palladium-catalyzed cross-couplings:
Table 3: Cross-Coupling Applications of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Reaction Type | Conditions | Representative Product | Yield (%) | Application Scope |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C | 4-(4-Fluorophenyl)-7tosyl-pyrrolo[2,3-d]pyrimidine | 88 | Kinase inhibitor scaffolds |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃, toluene, 100°C | N⁴-(3-Bromophenyl)-7-benzyl-pyrrolo[2,3-d]pyrimidine | 76 | RTK inhibitors [10] |
Acid-catalyzed amination | HCl (0.1 equiv), H₂O, 80°C | 4-(3-Chloroanilino)-7H-pyrrolo[2,3-d]pyrimidine | 92 | FtsZ inhibitors [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7